Structural Elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide
Structural Elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. The document details the spectroscopic data, experimental protocols, and key structural correlations necessary for the unambiguous identification and characterization of this compound.
Molecular Structure and Properties
2-(Hydroxy-phenyl-methyl)-cyclohexanone is an organic compound with the chemical formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[1][2][3][4][5][6][7] Its structure consists of a cyclohexanone ring substituted at the alpha position with a hydroxy(phenyl)methyl group. The molecule contains two stereocenters, leading to the possibility of four stereoisomers.
IUPAC Name: 2-[hydroxy(phenyl)methyl]cyclohexan-1-one[2] CAS Number: 13161-18-7[3][4][6]
Experimental Protocols
Synthesis via Aldol Condensation
The primary synthetic route to 2-(Hydroxy-phenyl-methyl)-cyclohexanone is a base-catalyzed aldol condensation between benzaldehyde and cyclohexanone.[3][6][8]
Reaction:
Detailed Protocol:
A general procedure for the synthesis is as follows:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 equivalent) and cyclohexanone (1.5 equivalents) in ethanol.
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Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 M) dropwise while stirring.
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Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data for Structural Elucidation
The structural confirmation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch of the hydroxyl group |
| >3000 | Medium | Aromatic C-H stretch |
| 1720-1700 | Strong, Sharp | C=O stretch of the cyclohexanone ring |
| 1600-1450 | Medium | C=C stretch of the aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 204 | Molecular ion peak [M]⁺[1][2] |
| 186 | Loss of water [M-H₂O]⁺[1] |
| 107 | Cleavage of the C-C bond between the ring and the substituent |
| 97 | Cyclohexanone fragment |
| 77 | Phenyl group fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, providing information about the carbon and hydrogen framework.[1]
¹³C NMR Data (Predicted) [1]
| Chemical Shift (δ) ppm | Assignment |
| 200-210 | C=O (Carbonyl carbon) |
| 125-140 | Aromatic carbons of the phenyl group |
| 70-80 | CH-OH (Carbon bearing the hydroxyl group) |
| 50-60 | CH-C=O (Alpha-carbon of the cyclohexanone) |
| 20-40 | Remaining cyclohexyl methylene carbons |
¹H NMR Data (Predicted) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.2-7.4 | Multiplet | 5H | Aromatic protons of the phenyl group |
| 4.5-5.0 | Doublet | 1H | Proton on the carbon bearing the hydroxyl group (CH-OH) |
| 2.8-3.2 | Multiplet | 1H | Proton on the alpha-carbon of the cyclohexanone (CH-C=O) |
| 1.5-2.5 | Multiplets | 8H | Protons of the cyclohexanone ring |
| 2.0-4.0 | Broad Singlet | 1H | Hydroxyl proton (OH) |
Visualization of Structural Elucidation Workflow and Correlations
The following diagrams illustrate the workflow for the structural elucidation and the key correlations observed in 2D NMR experiments.
Caption: Overall workflow for the synthesis and structural elucidation.
Caption: Expected key HMBC correlations for structural confirmation.
Caption: Expected key COSY correlations within the molecule.
References
- 1. 2-(Hydroxy-phenyl-methyl)-cyclohexanone | 13161-18-7 | Benchchem [benchchem.com]
- 2. 2-(Hydroxy-phenyl-methyl)-cyclohexanone | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE|13161-18-7|lookchem [lookchem.com]
- 7. 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE | 13161-18-7 [chemicalbook.com]
- 8. amherst.edu [amherst.edu]
